molecular formula C13H20O4 B15094782 Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate

Methyl 8a-hydroxy-4a-methyl-5-oxodecahydronaphthalene-1-carboxylate

Cat. No.: B15094782
M. Wt: 240.29 g/mol
InChI Key: XSBTVPHJABUAKG-UHFFFAOYSA-N
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Description

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate typically involves multiple steps, including cyclization, oxidation, and esterification reactions. The starting materials and specific reaction conditions can vary, but a common approach involves the use of cyclohexanone derivatives and appropriate catalysts to facilitate the formation of the decahydronaphthalene core.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyl functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene derivatives: Compounds with similar core structures but different functional groups.

    Hydroxy and keto esters: Compounds with similar functional groups but different core structures.

Uniqueness

(1S,4aR,8aS)-Methyl 8a-hydroxy-4a-Methyl-5-oxodecahydronaphthalene-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl 8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate

InChI

InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3

InChI Key

XSBTVPHJABUAKG-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1(CCCC2=O)O)C(=O)OC

Origin of Product

United States

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